molecular formula C12H20N4O2 B5630953 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-methylpyrrolidine-3-carboxamide

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-methylpyrrolidine-3-carboxamide

Cat. No. B5630953
M. Wt: 252.31 g/mol
InChI Key: QFDLZXVTGOJONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where precursors such as carbamimides are reacted with carboxylic acids in the presence of activating agents like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole. Such reactions are typically conducted under basic conditions, leading to the formation of the desired oxadiazole core alongside other functional groups, depending on the starting materials used (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and pyrrolidine rings can be elucidated using techniques like X-ray diffraction, which provides detailed information on the crystal system, space group, and molecular dimensions. These structures often display intermolecular interactions such as weak C‒H···O contacts and aromatic π–π stacking, contributing to the overall stability and packing of the molecules in the solid state (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-methylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)10-14-15-11(18-10)16-6-5-8(7-16)9(17)13-4/h8H,5-7H2,1-4H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDLZXVTGOJONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)N2CCC(C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)-N-methylpyrrolidine-3-carboxamide

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